N-{4-[(5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-2-imino-4-oxo-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl}acetamide
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Overview
Description
N-{4-[(5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-2-imino-4-oxo-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl}acetamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-2-imino-4-oxo-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl}acetamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the furan and thiazolidinone intermediates, followed by their condensation to form the final product. Key reagents include 3-fluorobenzaldehyde, furan-2-carbaldehyde, and thiosemicarbazide. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-2-imino-4-oxo-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, and solvents like dichloromethane or dimethyl sulfoxide. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-{4-[(5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-2-imino-4-oxo-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{4-[(5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-2-imino-4-oxo-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl}acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: Shares the fluorophenyl group but differs in overall structure and properties.
Fluorine Compounds: General category of compounds containing fluorine, which can exhibit similar reactivity and properties.
Uniqueness
N-{4-[(5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-2-imino-4-oxo-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl}acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C18H12FN5O4S |
---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
N-[4-[(5Z)-5-[[5-(3-fluorophenyl)furan-2-yl]methylidene]-2-imino-4-oxo-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C18H12FN5O4S/c1-9(25)21-15-16(23-28-22-15)24-17(26)14(29-18(24)20)8-12-5-6-13(27-12)10-3-2-4-11(19)7-10/h2-8,20H,1H3,(H,21,22,25)/b14-8-,20-18? |
InChI Key |
QVUZUKUNYIHGKB-NCUFVCKSSA-N |
Isomeric SMILES |
CC(=O)NC1=NON=C1N2C(=O)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)F)/SC2=N |
Canonical SMILES |
CC(=O)NC1=NON=C1N2C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)F)SC2=N |
Origin of Product |
United States |
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